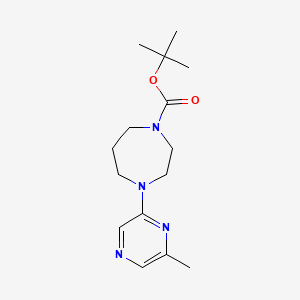

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-12-10-16-11-13(17-12)18-6-5-7-19(9-8-18)14(20)21-15(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGZPWCPRKQDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazepane Ring Construction

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, can be synthesized by cyclization of appropriate diamine precursors or via ring expansion reactions starting from smaller nitrogen-containing rings such as piperazines.

- Typical precursors: 1,4-diamines or amino alcohols that undergo intramolecular cyclization.

- Conditions: Basic or acidic catalysis in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).

- Example: Reaction of a diamine with a dihalide or activated ester to close the ring.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is introduced to the nitrogen to protect it during subsequent functionalization steps and to improve the compound’s stability and solubility.

- Reagents: tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc2O).

- Base: Organic bases such as triethylamine or sodium hydride facilitate the carbamate formation.

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Typically room temperature to mild heating (20–40°C).

Coupling of the 6-Methylpyrazin-2-yl Group

The attachment of the 6-methylpyrazin-2-yl substituent is often achieved via cross-coupling reactions such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the availability of suitable halogenated pyrazine derivatives.

- Method: Palladium-catalyzed Suzuki coupling between a boronic acid derivative of 6-methylpyrazine and a halogenated diazepane intermediate.

- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Mixture of water and organic solvents like dioxane or toluene.

- Temperature: Elevated temperatures (80–100°C) under inert atmosphere (argon or nitrogen).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Diazepane ring formation | Diamine + dihalide or activated ester | DMF, THF | 25–60°C | Cyclization monitored by TLC or NMR |

| Boc protection | tert-Butyl chloroformate + base (Et3N or NaH) | DCM, THF | 20–40°C | Reaction time: 2–6 hours |

| 6-Methylpyrazin-2-yl coupling | 6-Methylpyrazin-2-yl boronic acid + Pd catalyst + base | Dioxane/H2O or Toluene | 80–100°C, inert gas | Reaction time: 6–12 hours; inert atmosphere required |

Purification and Characterization

- Purification: Column chromatography (silica gel) or recrystallization from suitable solvents (ethyl acetate/hexane mixtures).

- Characterization: NMR spectroscopy (^1H, ^13C), mass spectrometry, and elemental analysis confirm the structure and purity.

- Yield: Typically ranges from 50% to 85% depending on reaction scale and optimization.

Research Findings and Notes

- The use of tert-butyl carbamate as a protecting group facilitates selective functionalization and enhances solubility and stability of the diazepane intermediate, which is crucial for subsequent coupling reactions.

- Palladium-catalyzed cross-coupling is efficient for attaching heteroaryl groups such as 6-methylpyrazin-2-yl, offering high regioselectivity and yield.

- Optimization of base and solvent systems significantly affects the coupling efficiency and purity of the final product.

- Inert atmosphere conditions prevent oxidation of sensitive intermediates and catalysts during coupling.

- Scale-up production benefits from continuous flow reactors, improving reaction control and yield consistency.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Diazepane ring synthesis | Diamine + dihalide, DMF/THF, 25–60°C | Formation of 7-membered ring | 60–80 | Control ring closure conditions |

| Boc protection | tert-Butyl chloroformate + Et3N, DCM, RT | Protect nitrogen functionality | 75–90 | Moisture-free environment needed |

| 6-Methylpyrazin-2-yl coupling | Pd catalyst + boronic acid + base, 80–100°C, inert gas | Attach heteroaryl substituent | 65–85 | Inert atmosphere, catalyst quality |

化学反応の分析

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate has been explored in the context of drug development, particularly for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Study: Anti-Cancer Activity

Research indicates that compounds similar to this compound may inhibit specific kinases involved in cancer progression. For instance, studies on related compounds have shown promising results against tumors by targeting Pim kinases, which are implicated in cancer cell survival and proliferation .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Inhibitory studies have demonstrated that derivatives of this compound can modulate enzyme activity, potentially leading to the development of new inhibitors for therapeutic use against diseases such as cancer and metabolic disorders .

Material Science

Beyond its biological applications, this compound may also find uses in material science, particularly in the synthesis of polymers or as a building block for more complex molecules.

作用機序

The mechanism of action of tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

類似化合物との比較

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate with structurally analogous diazepane derivatives, focusing on substituents, synthesis routes, and physicochemical properties.

Key Observations :

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy in ): Increase lipophilicity (Clog P ~3.0) but may reduce solubility.

- Heteroaromatic Groups (e.g., pyrazine in the target compound): Enhance solubility and metabolic stability due to polarizable nitrogen atoms.

- Halogenated Groups (e.g., bromine in ): Provide sites for further synthetic modifications via cross-coupling.

Synthesis Strategies :

- Buchwald-Hartwig Amination : Widely used for aryl/heteroaryl coupling (e.g., methoxyphenyl in ).

- Nucleophilic Substitution : Common for introducing alkyl/aryl halides (e.g., cyclopropylmethyl in ).

- SNAr Reactions : Employed for electron-deficient heterocycles (e.g., bromothiadiazole in ).

Safety and Toxicity: The tert-butyl carbamate group generally reduces acute toxicity compared to free amines.

Biological Relevance :

- Diazepane derivatives with aromatic substituents (e.g., methoxyphenyl in ) show affinity for dopamine receptors, while those with heterocycles (e.g., pyrazine) may target enzymes or transporters involved in lipid signaling (e.g., Spns2 inhibitors as in ).

生物活性

Introduction

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structural configuration that includes a tert-butyl group, a diazepane ring, and a 6-methylpyrazine moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₅H₂₄N₄O₂

- Molecular Weight : 292.38 g/mol

- CAS Number : 1706437-50-4

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the diazepane ring followed by the introduction of the tert-butyl and methylpyrazine groups. The reaction conditions often require catalysts and specific reagents to optimize yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets through binding, leading to various biological effects including:

- Signal Transduction : Influencing cellular communication pathways.

- Metabolic Regulation : Modulating metabolic processes within cells.

- Gene Expression : Affecting transcriptional activity in target cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit antimicrobial properties. For instance, derivatives of pyrazine have been noted for their effectiveness against various pathogens. Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

The compound's ability to interact with cellular targets makes it a candidate for anticancer research. Compounds containing diazepane and pyrazine moieties have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacological Effects

Given the presence of the diazepane ring, which is known for its central nervous system effects, there is potential for this compound to exhibit anxiolytic or sedative properties. Further research is required to elucidate these effects in vivo.

Case Studies and Research Findings

A review of related literature reveals several studies exploring the biological implications of similar compounds:

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Boc-protected intermediates. For example, analogous 1,4-diazepane derivatives are prepared using nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature control : Reactions often proceed at low temperatures (e.g., 0°C for acylations) to minimize side reactions .

- Solvent selection : Dichloromethane (DCM) and ethyl acetate/hexanes mixtures are common for reactions and purification .

- Catalysts/Additives : Triethylamine (TEA) is used to scavenge HCl during acylations, improving yields .

Example protocol:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Acylation | Butyryl chloride, TEA, DCM, 0°C → RT | 88.8% | Crude product used directly |

| Purification | Hexanes/EtOAc (1:1) + 0.25% TEA | 61% | Rotamer separation required |

Q. How should researchers approach the purification of this compound, and what analytical techniques are essential for confirming purity?

- Methodological Answer :

- Silica gel column chromatography : Use gradient elution with hexanes/EtOAc (e.g., 1:1 v/v) and additives like TEA to reduce tailing .

- Analytical techniques :

- HPLC : Assess purity (>95% threshold for publication-grade compounds).

- NMR spectroscopy : Identify rotamers (e.g., 63:37 ratio observed in similar diazepanes) and confirm regiochemistry .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

Advanced Research Questions

Q. How can computational chemistry tools be integrated to optimize the synthesis of this compound, particularly in predicting reaction pathways?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Solvent effects : COSMO-RS simulations predict solubility and reaction efficiency in solvents like DCM or acetonitrile.

- Case study : ICReDD’s workflow combines computation, data mining, and experiments to reduce trial-and-error by 50% in reaction optimization .

Q. What experimental strategies are recommended to resolve contradictions in spectroscopic data (e.g., unexpected rotamer ratios or impurity signals) during characterization?

- Methodological Answer :

- Variable-temperature NMR : Resolve rotameric equilibria by acquiring spectra at elevated temperatures (e.g., 60°C) .

- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm connectivity in complex mixtures.

- Controlled recrystallization : Isolate dominant rotamers using solvent polarity adjustments (e.g., EtOAc vs. hexanes).

Q. What methodologies are effective for analyzing and controlling stereochemical outcomes in the synthesis of 1,4-diazepane derivatives?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA-3 to separate enantiomers.

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps.

- Kinetic resolution : Leverage enzyme-mediated acylations (e.g., lipases) to bias stereoselectivity.

Data Contradictions and Resolution

- Example : Discrepancies in reported yields (e.g., 61% vs. 88.8% for similar reactions) may arise from:

- Rotamer interference : Unresolved rotamers skew HPLC/NMR quantification .

- Purification losses : Silica gel adsorption varies with solvent additives (TEA improves recovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。